7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
“7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are prevalent in many important drugs and agrochemicals, and their introduction can significantly improve molecular properties such as lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing N-heteroaromatics, such as “this compound”, can be achieved through the highly regioselective addition of a trifluoromethyl nucleophile to pyridine, quinoline, isoquinoline, and two or three heteroatom-containing N-heteroaromatic N-oxides activated by trifluoromethyldifluoroborane . This method proceeds under mild conditions in gram scale with high functional group tolerance .Chemical Reactions Analysis
The trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups . Despite recent advances in C-H trifluoromethylation of N-heteroaromatic compounds, regioselective C-H trifluoromethylation of six-membered heteroaromatic compounds has yet to be achieved .Scientific Research Applications
Synthesis and Structural Analysis
- One-Pot Synthesis Approaches : 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using a one-pot reaction involving a silver-catalyzed intramolecular aminofluorination of alkyne. This efficient method enables the synthesis of various fluorinated isoquinolines (Liu, Wu, Chen, & Liu, 2013).
- Crystal Structure and Antitumor Activity : The crystal structure of certain derivatives has been determined, revealing their potential for moderate antitumor activities in vitro. These structures offer insights into the relationship between molecular configuration and biological activity (Zhu et al., 2011).
Catalysis and Reaction Development
- Palladium-Catalyzed Synthesis : Innovative methods for the stereoselective synthesis of related compounds through tandem Heck-Suzuki coupling have been developed, offering new pathways for creating isoquinoline derivatives (Mondal et al., 2018).
- Investigation of Synthesis Paths : Research has explored various paths for synthesizing 3-trifluoromethyl derivatives, contributing to the development of novel synthetic strategies for these compounds (Glushkov et al., 2000).
Pharmaceutical Applications
- Cytotoxicity and Docking Simulation : Novel classes of dihydroisoquinolines have been synthesized and evaluated for cytotoxicity, showing potential as antitumor agents. Docking simulations aid in understanding their interactions with biological targets (Saleh et al., 2020).
- Anticonvulsant Agents : Certain derivatives have been evaluated for anticonvulsant activity, with some showing significant effects in tests, indicating potential therapeutic applications in epilepsy treatment (Zhang et al., 2016).
Novel Methodologies and Synthesis
- New Synthetic Methodologies : Innovative approaches for constructing the dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, have been reported, expanding the repertoire of synthetic strategies (Mujde et al., 2011).
- Cascade Carbonylative Synthesis : A palladium-catalyzed cascade radical cyclization and carbonylation method has been developed, enabling the incorporation of both perfluoroalkyl and carbonyl units into dihydroquinolin-2(1H)-one skeletons (Wang et al., 2022).
Toxicological and Photophysical Studies
- Toxicological Evaluation : Derivatives have been evaluated for toxicological activity against various pests, providing insights into their potential use in agricultural applications (Bakhite et al., 2022).
- Photophysical and Electrochemical Studies : Investigations into the optical and electrochemical properties of certain derivatives have been conducted, revealing their potential applications in material science and photonic devices (Kamble et al., 2017).
Future Directions
The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged . This strategy provides a new protocol for photocatalytic radical reactions .
Mechanism of Action
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethylation by photoredox catalysis has emerged as a significant process . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Biochemical Pathways
The trifluoromethyl group is known to play a crucial role in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Result of Action
The trifluoromethyl group is known to be a useful structural motif in many biologically active molecules .
Action Environment
It is known that trifluoromethylation reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight as a light source .
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl group in this compound can form strong hydrogen bonds and van der Waals interactions with amino acid residues in enzyme active sites, thereby modulating enzyme activity . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of various proteins, thereby altering their activity and function. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . This can result in either upregulation or downregulation of specific genes, depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target enzymes, depending on the specific interactions involved. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity . These interactions can lead to changes in the expression of specific genes, which in turn can affect various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . The degradation products can have different biochemical properties and effects compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and proteins . At high doses, it can have toxic or adverse effects, including inhibition of key enzymes and disruption of cellular processes . Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. For instance, low doses may enhance enzyme activity, while high doses may inhibit the same enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can have different biochemical properties and effects compared to the parent compound . These metabolites can further interact with other enzymes and proteins, influencing their activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by various transporters, including those of the ATP-binding cassette (ABC) family . Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including its interactions with specific proteins and post-translational modifications . This compound can be localized to different cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on the specific context and conditions . The localization of this compound can influence its activity and function, as it can interact with different proteins and enzymes in different cellular compartments .
Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSJDNHPNHZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735797 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365759-12-1 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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